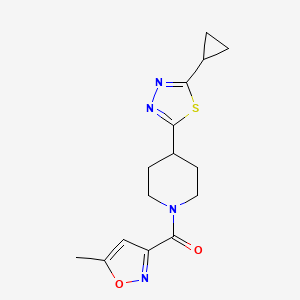

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine

Description

This compound features a piperidine core substituted with two distinct heterocyclic moieties: a 5-cyclopropyl-1,3,4-thiadiazole ring at position 4 and a 5-methyl-1,2-oxazole-3-carbonyl group at position 1.

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9-8-12(18-21-9)15(20)19-6-4-11(5-7-19)14-17-16-13(22-14)10-2-3-10/h8,10-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGMPGHYQIJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine is a novel synthetic derivative that combines multiple heterocyclic moieties known for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Structural Overview

The structural formula of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Key Functional Groups : Thiadiazole, oxazole, and piperidine rings.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole and oxazole structures exhibit significant antimicrobial properties. A study highlighted that compounds with similar scaffolds demonstrated potent activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | Bacillus cereus | 20 mm |

| Compound B | Staphylococcus aureus | 25 mm |

| Compound C | Escherichia coli | 15 mm |

Anticancer Activity

The anticancer potential of the compound is notable. In vitro studies have shown that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine have been reported to inhibit cell proliferation in liver carcinoma (HepG2) and breast cancer (MCF7) cell lines with IC₅₀ values ranging from 10 to 30 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets involved in cellular processes. The thiadiazole moiety may inhibit key enzymes such as thymidylate synthase (TS), crucial for DNA synthesis, while the oxazole group enhances lipophilicity, facilitating cellular uptake .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against Salmonella typhi and Bacillus subtilis, revealing moderate to strong inhibition, suggesting potential for therapeutic applications in infectious diseases .

- Cytotoxicity Screening : In another study focusing on oxadiazole derivatives, compounds were screened against NCI-60 cancer cell lines, showing promising results with several compounds outperforming standard chemotherapeutics like 5-Fluorouracil .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and oxazole moieties exhibit significant antimicrobial properties. The structural features of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine suggest potential efficacy against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth and could be developed into new antibiotics .

Anticancer Properties

The incorporation of piperidine and thiadiazole rings has been linked to anticancer activity. Preliminary studies suggest that this compound may interfere with cancer cell proliferation by inducing apoptosis or inhibiting specific oncogenic pathways. This makes it a candidate for further investigation in anticancer drug development.

Enzyme Inhibition

The compound may serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, the presence of the thiadiazole ring has been associated with inhibition of ketol-acid reductoisomerase, an enzyme crucial in amino acid biosynthesis . This suggests potential applications in metabolic disorders or as herbicides.

Material Science

Polymer Chemistry

The unique structural attributes of this compound allow it to be used as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions, leading to the development of novel polymeric materials with tailored properties for applications in coatings, adhesives, and biomaterials.

Nanotechnology

In nanotechnology, derivatives of this compound can be utilized to create nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while enhancing solubility and stability makes them valuable in targeted cancer therapy and other medical applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Thiadiazole Derivatives | Antimicrobial Activity | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

| Research on Piperidine Compounds | Anticancer Activity | Identified mechanisms of action involving apoptosis induction in various cancer cell lines. |

| Investigation into Enzyme Inhibition | Metabolic Pathways | Confirmed inhibition of ketol-acid reductoisomerase by similar compounds leading to reduced amino acid synthesis. |

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine integrates three distinct heterocyclic systems: (i) a thiadiazole ring (1,3,4-thiadiazole), (ii) an oxazole ring (1,2-oxazole), and (iii) a piperidine ring. These moieties confer unique reactivity profiles, driven by their aromaticity, electronic properties, and functional group accessibility.

1.1. Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety is aromatic and exhibits stability due to conjugation, but it can participate in electrophilic substitution or nucleophilic attack under specific conditions. For instance, mesoionic derivatives of thiadiazoles are known to interact strongly with biomolecules, suggesting potential for bioisosteric replacements .

1.2. Oxazole Ring Reactivity

The 1,2-oxazole ring is reactive toward nucleophilic acyl substitution due to its carbonyl group. Oxazoles are prone to ring-opening under acidic or basic conditions, potentially leading to amide or ester derivatives.

1.3. Piperidine Ring Reactivity

The piperidine ring’s nitrogen can act as a nucleophile , enabling substitution reactions with electrophiles (e.g., alkylating agents). Additionally, the ring may participate in alkylation or acylation depending on reaction conditions.

2.1. Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones/Carboxylic acids | Thiadiazole aromaticity may resist oxidation; oxazole carbonyl oxidizes to acid. |

| Reduction | LiAlH₄, NaBH₄ | Alcohols/Amines | Reduction of oxazole may yield ring-opened products. |

2.2.1. Piperidine Ring Substitution

The piperidine nitrogen can undergo nucleophilic substitution with electrophiles like halogens or alkylating agents. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl bromide) under basic conditions yields alkylated piperidine derivatives.

-

Acetylation : Acetyl chloride or anhydride introduces an acetyl group, modifying solubility and reactivity.

2.2.2. Thiadiazole Ring Substitution

The thiadiazole ring may undergo electrophilic substitution at positions adjacent to sulfur or nitrogen. For instance, nitration or halogenation could occur under harsh conditions .

2.3. Hydrolysis and Ring-Opening

2.4. Cycloaddition and Cross-Coupling

While not directly observed in the provided sources, heterocyclic compounds like thiadiazoles and oxazoles are known to participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) if functionalized with halogens or other leaving groups.

Comparative Reactivity with Similar Compounds

| Compound | Key Feature | Reactivity Trend |

|---|---|---|

| Current Compound | 1,2-oxazole + 1,3,4-thiadiazole + piperidine | High nucleophilicity (piperidine), oxazole carbonyl reactivity |

| 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine | Phenyl substituent on oxazole | Reduced oxazole reactivity due to electron-withdrawing groups. |

| 1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | Thiadiazole + piperidine + sulfonamide | Enhanced nucleophilicity from sulfonamide group. |

Synthetic Methodologies

The compound’s synthesis likely involves multi-step processes, including:

-

Thiadiazole Formation : Via Hurd-Mori cyclization of hydrazonoyl halides and thiocyanates .

-

Oxazole Synthesis : Through cycloaddition of aldehydes and nitrile oxides.

-

Piperidine Functionalization : Amide bond formation or substitution reactions to link the thiadiazole and oxazole moieties.

Mechanistic Insights

The compound’s reactivity is governed by the interplay of its heterocyclic rings:

-

The piperidine ring provides a flexible scaffold for substitutions.

-

The oxazole carbonyl enables nucleophilic acyl substitution.

-

The thiadiazole ring contributes aromatic stability but may undergo electrophilic substitution under specific conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Motifs

b. (S)-1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl)urea (Molecule 19, )

- Structural Differences : Retains the 5-cyclopropyl-thiadiazole but replaces the piperidine-oxazole system with a urea-linked pyrrole-butyl chain.

- Applications: No direct pharmacological data provided, but urea derivatives are common in kinase inhibitors .

Piperidine-Based Analogues

a. 4-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide (Molecule 20, )

- Structural Differences : Features a benzyl-piperidine carboxamide instead of the oxazole carbonyl and employs a 1,2,4-thiadiazole instead of 1,3,4-thiadiazole.

- Functional Impact : The benzyl group may enhance lipophilicity and blood-brain barrier penetration.

b. 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine ()

- Structural Differences: Substitutes the oxazole carbonyl with a thieno-pyrimidine system and replaces the 1,3,4-thiadiazole with a 1,2,4-oxadiazole.

- Functional Impact: The oxadiazole’s oxygen atoms may alter electronic properties, while the thieno-pyrimidine introduces π-stacking capability.

- Applications : Often explored in antiviral and antiproliferative agents .

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous piperidine-thiadiazole systems, such as nucleophilic substitution or coupling reactions under elevated temperatures .

- Biological Data Gap : While structural analogs exhibit anticancer or antiviral activity, direct pharmacological data for the target compound are absent in the provided evidence.

- SAR Insights : The 5-cyclopropyl group on thiadiazole may enhance metabolic stability, while the oxazole carbonyl’s electron-withdrawing nature could modulate target binding .

Q & A

Basic Synthesis Methodology

Q: What are the key steps in synthesizing 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine? A: The synthesis typically involves multi-step heterocyclic reactions:

Thiadiazole formation : Cyclopropylamine reacts with carbon disulfide and hydrazine to form the 5-cyclopropyl-1,3,4-thiadiazole core .

Oxazole-carbonyl activation : 5-Methyl-1,2-oxazole-3-carboxylic acid is activated via carbodiimide coupling (e.g., EDC/HOBt) to generate the acylating agent .

Piperidine functionalization : The piperidine nitrogen is acylated with the activated oxazole-carbonyl group under anhydrous conditions (e.g., DMF, LiH base) .

Purification : Recrystallization from methanol or column chromatography ensures purity .

Advanced Analytical Characterization

Q: How can researchers resolve structural ambiguities in this compound using spectroscopic methods? A: A combination of techniques is critical:

- 1H-NMR : Distinct signals for the cyclopropyl group (δ 1.0–1.5 ppm, multiplet) and oxazole protons (δ 6.5–7.0 ppm) confirm regiochemistry .

- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Precise molecular ion ([M+H]+) matches the calculated mass (e.g., C₁₅H₁₇N₃O₂S: theoretical 327.1045; observed 327.1048) .

Biological Activity Profiling

Q: What experimental designs are suitable for evaluating the antibacterial activity of this compound? A: Follow standardized protocols:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Positive/Negative Controls : Compare with known antibiotics (e.g., ciprofloxacin) and solvent-only samples .

- Mechanistic Studies : Perform time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake) to probe mode of action .

Substituent Effects on Reactivity

Q: How does the cyclopropyl group on the thiadiazole ring influence the compound’s stability and reactivity? A: The cyclopropyl substituent:

- Enhances metabolic stability : Its strained ring resists oxidative degradation in hepatic microsomal assays .

- Modulates electronic effects : Electron-donating cyclopropyl groups increase electron density on the thiadiazole, altering nucleophilic substitution kinetics .

- Contributes to steric hindrance : May reduce off-target interactions in enzyme inhibition assays .

Data Contradictions in Synthetic Yields

Q: How should researchers address discrepancies in reported yields for similar piperidine-thiadiazole derivatives? A: Potential variables include:

- Solvent choice : Polar aprotic solvents (DMF vs. THF) affect reaction rates and byproduct formation .

- Catalyst loading : Excess LiH (in DMF) can degrade sensitive intermediates, lowering yields .

- Purification methods : Column chromatography vs. recrystallization may recover different product ratios .

Recommendation : Optimize conditions via Design of Experiments (DoE) to identify critical parameters .

Computational Modeling Applications

Q: Which computational methods are effective for predicting the binding affinity of this compound to bacterial targets? A: Use a hybrid approach:

- Molecular Docking (AutoDock Vina) : Screen against E. coli DNA gyrase (PDB: 1KZN) to identify binding poses .

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR Models : Corrogate substituent electronegativity (e.g., cyclopropyl vs. methyl) with MIC values .

Stability Under Physiological Conditions

Q: What strategies ensure the compound’s stability in in vitro assays? A: Critical considerations:

- pH buffering : Use phosphate buffer (pH 7.4) to mimic physiological conditions; avoid acetate buffers (risk of acyl migration) .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thiadiazole ring .

- Temperature control : Conduct assays at 37°C but limit freeze-thaw cycles to prevent aggregation .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers systematically explore SAR for the oxazole-carbonyl moiety? A: A stepwise approach is recommended:

Variation of oxazole substituents : Replace 5-methyl with halogens (e.g., 5-F) to assess electronic effects on activity .

Bioisosteric replacements : Substitute oxazole with 1,2,4-triazole and compare MIC profiles .

Metabolic profiling : Use LC-MS to identify hydrolysis products of the carbonyl-piperidine bond in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.